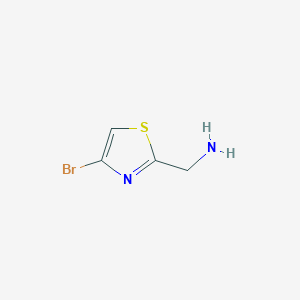

1-(3-アミノフェニル)-5-メチル-2,3-ジヒドロ-1H-イミダゾール-2-オン

概要

説明

1-(3-Aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel approach of synthesizing a new substituted pyrido[2,1-b][1,3,4]oxadiazine-7-carboxylic acid (PO) is reported through reacting (Z)-N’-(1-(3-aminophenyl)ethylidene)-2-cyanoacetohydrazide with (Z)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate . Another method involves the preparation of Schiff bases by dissolving 2-hydroxy-3-methylbenzaldehyde in ethanol followed by slow addition of 1-(3-aminophenyl)ethan-1-one .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory. The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes . The atomic numbering and optimized molecular structure scheme of 4-(3-aminophenyl)benzonitrile (AP-PhCN) have been reported .Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It involves the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated using various methods. For example, the general physical and chemical properties of boron reagents used in SM coupling have been evaluated . The molecular formula of 1-(3-Aminophenyl)ethanol, a similar compound, is C8H11NO, with an average mass of 137.179 Da and a monoisotopic mass of 137.084061 Da .科学的研究の応用

センシングアプリケーション

ボロン酸: は、問題の化合物と類似の構造モチーフを共有しており、ジオールやフッ化物またはシアン化物アニオンなどの強いルイス塩基と相互作用する能力で知られています。この相互作用は、さまざまな生物学的および化学物質を検出するためのセンサーの開発において極めて重要です。 この化合物は、均一なアッセイまたは不均一な検出システムで、センシング材料の界面またはバルクサンプル内で使用できる可能性があります .

炭水化物化学と糖生物学

最後に、この化合物の炭水化物と相互作用する可能性は、炭水化物化学と糖生物学における重要な役割を果たす可能性があります。 これは、複雑な糖とその生物学的役割の研究における基本的なプロセスである、炭水化物の分析、分離、保護、および活性化に関与する可能性があります .

作用機序

Safety and Hazards

将来の方向性

Imidazopyridines (IMPs) have been recognized as a privileged scaffold and have tremendous biological potential against varieties of anti-tubercular, anti-malarial, and anti-trypanosomal targets . More than 30 ADCs targeting 20 biomarkers are being tested in clinical trials, including monotherapy or combination with others for multiple lines of therapy . These developments suggest promising future directions for the study and application of 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one and similar compounds.

特性

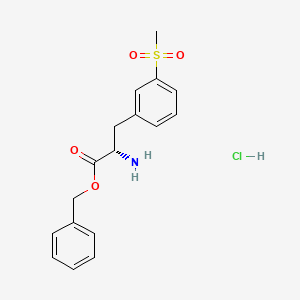

IUPAC Name |

3-(3-aminophenyl)-4-methyl-1H-imidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-6-12-10(14)13(7)9-4-2-3-8(11)5-9/h2-6H,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERVFPBOJWYPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

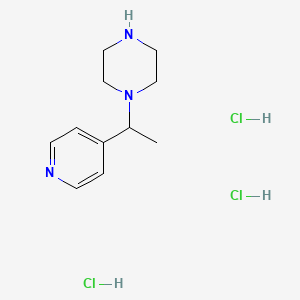

CC1=CNC(=O)N1C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211122-33-6 | |

| Record name | 1-(3-aminophenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1521934.png)